Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate
Overview
Description
Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-hydroxyacetate moiety, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chlorophenyl)-2-hydroxyacetate typically involves the esterification of 2-(4-chlorophenyl)-2-hydroxyacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-(4-chlorophenyl)-2-hydroxyacetic acid+ethanolH2SO4ethyl 2-(4-chlorophenyl)-2-hydroxyacetate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-(4-chlorophenyl)-2-oxoacetate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-(4-chlorophenyl)-2-hydroxyethanol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Ethyl 2-(4-chlorophenyl)-2-oxoacetate
Reduction: Ethyl 2-(4-chlorophenyl)-2-hydroxyethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The presence of the 4-chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate can be compared with other similar compounds, such as:
Ethyl 2-(4-bromophenyl)-2-hydroxyacetate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Ethyl 2-(4-methylphenyl)-2-hydroxyacetate:
Ethyl 2-(4-nitrophenyl)-2-hydroxyacetate: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-hydroxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKKKUVPOGMEJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494969 | |
Record name | Ethyl (4-chlorophenyl)(hydroxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13511-29-0 | |
Record name | Ethyl (4-chlorophenyl)(hydroxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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